molecular formula C10H8ClNO2 B1458594 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride CAS No. 1279882-34-6

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride

Cat. No.: B1458594
CAS No.: 1279882-34-6
M. Wt: 209.63 g/mol
InChI Key: XTRBXXANGPXVJW-UHFFFAOYSA-N
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Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in developing pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Biochemical Analysis

Biochemical Properties

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For example, it can react with amino groups on proteins, potentially affecting enzyme activity and protein-protein interactions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, it can alter signaling cascades, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the site and nature of the interaction. This compound can also induce changes in gene expression by modifying transcription factors or other DNA-binding proteins, leading to altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained modifications to cellular proteins and enzymes, potentially leading to lasting changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The localization of this compound is essential for its function, as it needs to be in the right place to modify its target proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Oxo-1,2,3,4-tetrahydroquinoline+SOCl22-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride+SO2+HCl\text{2-Oxo-1,2,3,4-tetrahydroquinoline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Oxo-1,2,3,4-tetrahydroquinoline+SOCl2​→2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride+SO2​+HCl

This method ensures the formation of the carbonyl chloride group at the 6-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the formation of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-methanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine (TEA)

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is unique due to its specific reactivity and ability to form covalent bonds with nucleophiles. This makes it particularly useful in the synthesis of complex organic molecules and in the study of biochemical pathways .

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-10(14)7-1-3-8-6(5-7)2-4-9(13)12-8/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRBXXANGPXVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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